
Dorzolamide, (+/-)-(cis)-
概要
説明
Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension . Dorzolamide works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating ion balance and fluid pressure in the eyes .
作用機序
Target of Action
Dorzolamide is a highly specific inhibitor of carbonic anhydrase II (CA-II) . CA-II is the main carbonic anhydrase isoenzyme involved in aqueous humor secretion . This enzyme is found in the ciliary body epithelium of the eye .
Mode of Action
Dorzolamide works by blocking the activity of the carbonic anhydrase enzyme in the ciliary process . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which leads to a reduction in intraocular pressure .
Biochemical Pathways
The primary biochemical pathway affected by dorzolamide is the regulation of ion balance and fluid pressure in the eyes . By inhibiting carbonic anhydrase, dorzolamide disrupts the conversion of carbonic acid into bicarbonate ions, which reduces fluid transport and ultimately lowers intraocular pressure .
Pharmacokinetics
Dorzolamide is primarily excreted unchanged in the urine . After administration is stopped, dorzolamide stored in red blood cells (RBCs) is washed out in a non-linear fashion, with an initial rapid decline in drug concentrations followed by a slower elimination phase . The terminal elimination half-life of dorzolamide is about 4 months in RBCs . Dorzolamide is also metabolized to N-desethyl dorzolamide, which is less potent than the parent drug .
Result of Action
The molecular and cellular effects of dorzolamide’s action result in a reduction of intraocular pressure . This is achieved by decreasing the production of aqueous humor, which is the fluid in the eye that maintains intraocular pressure . By reducing the volume of this fluid, dorzolamide effectively lowers the pressure inside the eye, providing relief in conditions such as open-angle glaucoma and ocular hypertension .
Action Environment
The action, efficacy, and stability of dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s absorption and irritation potential . Dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Therefore, the formulation of dorzolamide eye drops needs to strike a balance between maximizing absorption and minimizing irritation.
生化学分析
Biochemical Properties
Dorzolamide, (+/-)-(cis)-, works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is a type of carbonic anhydrase, which is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting this enzyme, Dorzolamide, (+/-)-(cis)-, can reduce the production of aqueous humor, thereby lowering intraocular pressure .
Cellular Effects
In the cells of the ciliary body in the eye, Dorzolamide, (+/-)-(cis)-, inhibits carbonic anhydrase, reducing the formation of bicarbonate ions. This leads to a reduction in sodium and fluid transport, ultimately decreasing the production of aqueous humor and lowering intraocular pressure .
Molecular Mechanism
Dorzolamide, (+/-)-(cis)-, exerts its effects at the molecular level by binding to the active site of carbonic anhydrase, a zinc-containing enzyme, and inhibiting its activity . This inhibition disrupts the reversible reaction that involves the hydration of carbon dioxide and the dehydration of bicarbonate, leading to a decrease in bicarbonate ion formation and subsequently reducing aqueous humor production .
Temporal Effects in Laboratory Settings
As the administration of Dorzolamide, (+/-)-(cis)-, is stopped, the drug stored in red blood cells is washed out in a non-linear fashion, with the terminal elimination half-life of ≥120 days in red blood cells . This initial rapid decline in drug concentrations is followed by the slow elimination phase, where the elimination half-life of the drug is about >4 months .
Metabolic Pathways
Dorzolamide, (+/-)-(cis)-, is primarily metabolized by cytochrome P450 enzymes in the liver. The main metabolic pathway involves the three-step oxidation of the isothiouronium moiety to form an inactive metabolite .
Transport and Distribution
Dorzolamide, (+/-)-(cis)-, is believed to be distributed in the body in its unbound form due to its low plasma protein binding. It is known to concentrate in red blood cells due to binding with carbonic anhydrase .
Subcellular Localization
Dorzolamide, (+/-)-(cis)-, is primarily localized in the cytoplasm of cells where carbonic anhydrase is abundant. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Dorzolamide is synthesized through a multi-step process involving the reaction of various intermediates. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dorzolamide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Dorzolamide undergoes various chemical reactions, including:
Oxidation: Dorzolamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dorzolamide back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
科学的研究の応用
Intraocular Pressure Reduction
Dorzolamide has demonstrated significant efficacy in lowering IOP. In a study involving patients with bilateral open-angle glaucoma or ocular hypertension, mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after 4 weeks of treatment with Dorzolamide (a reduction of 13.3%) compared to a minimal change with placebo . The peak effect typically occurs approximately 2 hours post-administration.
Study | Baseline IOP (mm Hg) | IOP After Treatment (mm Hg) | Reduction (%) |
---|---|---|---|
Study A | 27.1 | 23.5 | 13.3 |
Study B | 26.8 | 21.8 | 18.4 |
Effects on Corneal Thickness
Research has shown that Dorzolamide can also influence corneal thickness. A study indicated that patients with compromised corneal endothelium experienced a statistically significant increase in central corneal thickness after 4 weeks of treatment with Dorzolamide . The mean increase was reported as 26.3 μm compared to only 3.3 μm in the placebo group.
Safety Profile
Dorzolamide is generally well tolerated, with few adverse effects reported in clinical trials. In one study, only two patients from each treatment group were withdrawn due to adverse experiences . Systemic evaluations showed no clinically significant changes in vital signs or laboratory parameters between those treated with Dorzolamide and those receiving placebo.
Case Study: Macular Edema Management
A prospective study involving five patients with retinitis pigmentosa and chronic cystoid macular edema demonstrated that Dorzolamide improved visual function and showed positive changes on fluorescein angiograms . Patients received topical Dorzolamide for four weeks followed by a crossover to placebo.
Case Study: Ocular Blood Flow Improvement
Another study suggested that Dorzolamide might improve ocular blood flow independently of IOP reduction. Measurements indicated a statistically significant decrease in the resistivity index of the ophthalmic artery after administration of Dorzolamide .
Combination Therapies
Dorzolamide is often used in combination with other medications to enhance therapeutic effects. For instance, the fixed combination of Dorzolamide and Timolol has been shown to provide superior IOP control compared to either agent alone . This combination therapy leverages the different mechanisms of action to achieve better outcomes for patients.
類似化合物との比較
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma but administered orally.
Brinzolamide: A topical carbonic anhydrase inhibitor similar to dorzolamide but with a different chemical structure.
Methazolamide: An oral carbonic anhydrase inhibitor with a longer duration of action compared to dorzolamide.
Uniqueness of Dorzolamide
Dorzolamide is unique due to its topical administration, which minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors . It also has a rapid onset of action and is effective in reducing intraocular pressure when used alone or in combination with other medications .
生物活性
Dorzolamide, a carbonic anhydrase inhibitor, is primarily used in the treatment of elevated intraocular pressure (IOP) associated with ocular hypertension and open-angle glaucoma. This article explores the biological activity of Dorzolamide, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate ion formation in the ciliary body of the eye. By inhibiting CA-II, Dorzolamide reduces bicarbonate production, leading to decreased sodium and fluid transport, ultimately lowering aqueous humor secretion and IOP. This mechanism is evidenced by its 4000-fold higher affinity for CA-II compared to CA-I .
Absorption and Distribution
Dorzolamide is administered topically and penetrates well into ocular tissues. Studies indicate that it can be absorbed systemically, with significant accumulation in red blood cells (RBCs) due to its binding affinity for CA-II. The systemic exposure following long-term topical administration has been assessed through oral dosing studies, which showed that steady-state concentrations were reached within 8 weeks .
Metabolism
The drug undergoes minimal metabolism, primarily converting to N-desethyldorzolamide, which has reduced inhibitory potency against CA-II but retains some activity against CA-I. This metabolite also accumulates in RBCs .
Elimination
Dorzolamide is predominantly excreted unchanged in urine, with a half-life that can extend up to four months post-cessation of dosing due to its accumulation in RBCs .
Intraocular Pressure Reduction
Clinical studies have demonstrated that Dorzolamide effectively reduces IOP. In a comparative study against other treatments, Dorzolamide showed a mean percent reduction in IOP of 23% at peak and 17% at trough measurements .
Central Corneal Thickness Changes
A study assessing the effect of Dorzolamide on central corneal thickness (CCT) indicated a statistically significant increase in CCT among patients treated with Dorzolamide compared to placebo. The CCT changes ranged from a −1.5% decrease to a 14.4% increase , highlighting its potential impact on corneal health .
Table 1: Pharmacokinetic Parameters of Dorzolamide
Parameter | Value |
---|---|
Absorption | Rapid through cornea |
Volume of Distribution | Limited data available |
Plasma Protein Binding | ~33% |
Half-life | ~4 months |
Excretion | Primarily unchanged in urine |
Table 2: Intraocular Pressure Reduction
Treatment | Mean IOP Reduction (%) |
---|---|
Dorzolamide | Peak: 23%, Trough: 17% |
Betaxolol | Peak: 21%, Trough: 15% |
Timolol | Peak: 25%, Trough: 20% |
Case Studies
-
Ocular Hypertension Management :
A cohort study involving patients with primary open-angle glaucoma showed that patients treated with Dorzolamide experienced significant reductions in IOP compared to those receiving placebo treatments . -
Corneal Health Assessment :
In patients with cornea guttata, treatment with Dorzolamide resulted in notable increases in CCT, suggesting beneficial effects on corneal integrity and hydration status over a four-week period .
特性
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。